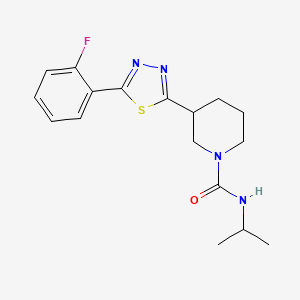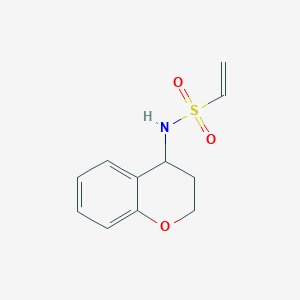
(5,7-Dichloroquinolin-8-yl) 4-bromo-3-propoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,7-Dichloroquinolin-8-yl) 4-bromo-3-propoxybenzenesulfonate is a chemical compound known for its high stability and reactivity. It is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dichloroquinolin-8-yl) 4-bromo-3-propoxybenzenesulfonate typically involves the reaction of 5,7-dichloroquinolin-8-ol with 4-bromo-3-propoxybenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5,7-Dichloroquinolin-8-yl) 4-bromo-3-propoxybenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the quinoline ring.
Scientific Research Applications
(5,7-Dichloroquinolin-8-yl) 4-bromo-3-propoxybenzenesulfonate has promising applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (5,7-Dichloroquinolin-8-yl) 4-bromo-3-propoxybenzenesulfonate involves its interaction with specific molecular targets. The quinoline ring is known to interact with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This interaction stabilizes the enzyme-DNA complex, leading to the inhibition of bacterial growth and cell death .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its strong metal ion chelation properties and wide range of pharmacological applications.
Clioquinol: Another quinoline derivative with antimicrobial properties.
Uniqueness
(5,7-Dichloroquinolin-8-yl) 4-bromo-3-propoxybenzenesulfonate is unique due to its combination of a quinoline ring with a bromopropoxybenzenesulfonate group, which imparts high stability and reactivity, making it suitable for various scientific research applications.
Properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 4-bromo-3-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrCl2NO4S/c1-2-8-25-16-9-11(5-6-13(16)19)27(23,24)26-18-15(21)10-14(20)12-4-3-7-22-17(12)18/h3-7,9-10H,2,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFOPSUTTXANCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrCl2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-phenylpiperazin-1-yl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2378523.png)
![2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2378524.png)

![[3-(Cyanomethyl)-5-fluorophenyl]boronic acid](/img/structure/B2378530.png)

![3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B2378533.png)


![1-[(4-chlorophenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2378538.png)

